REACTION_CXSMILES
|
N[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:6][C:3]=1[C:4]#[N:5].N(OCCC(C)C)=O>C1COCC1.CC(OC)(C)C>[F:17][C:16]([F:18])([F:19])[CH2:15][O:14][C:7]1[CH:6]=[C:3]([CH:2]=[CH:9][C:8]=1[C:10]([F:13])([F:11])[F:12])[C:4]#[N:5]
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Name
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2-amino-5-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzonitrile
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Quantity
|
14.47 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC(F)(F)F
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
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Name
|
|
Quantity
|
153 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CC(C)(C)OC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was refluxed for 20 h
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Duration
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20 h
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
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CUSTOM
|
Details
|
to give an orange oil, which
|
Type
|
WASH
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Details
|
washed with 1 N HCl, sat. NaHCO3-sol
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Type
|
DRY_WITH_MATERIAL
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Details
|
and brine, dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum
|
Type
|
WAIT
|
Details
|
left a brown solid (15.05 g), which
|
Type
|
DISTILLATION
|
Details
|
was purified by Kugelrohr distillation (up to 155° C. bath temperature at 1.2 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC=1C=C(C#N)C=CC1C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.83 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |